2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-[(2-FLUOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-[(2-FLUOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-[(2-FLUOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-[(2-FLUOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-[(2-FLUOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 2-Chlorophenyl methyl sulfone
- (3-Chlorophenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-[(2-FLUOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C23H20ClFN2S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1-[(2-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C23H20ClFN2S/c1-15-10-21-22(11-16(15)2)27(13-18-7-3-4-9-20(18)25)23(26-21)28-14-17-6-5-8-19(24)12-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
BITLLCOTYSXOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.